molecular formula C8H18 B165582 2,5-Dimethylhexane CAS No. 592-13-2

2,5-Dimethylhexane

Cat. No.: B165582
CAS No.: 592-13-2
M. Wt: 114.23 g/mol
InChI Key: UWNADWZGEHDQAB-UHFFFAOYSA-N
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Description

2,5-Dimethylhexane is a branched alkane used in the aviation industry in low revolutions per minute helicopters . It is also used as an intermediate in the preparation of 2.5-Dimethyl-2.5-bis (tertbutyl-peroxy)hexane to produce polyethylene copolymers and polyethylene rubbers .


Synthesis Analysis

The synthesis of this compound involves treating 2,5-dimethyl-2,5-hexanediol with excess concentrated hydrochloric acid to synthesize 2,5-dichloro-2,5-dimethylhexane .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The low and high temperature oxidation of this compound has been simulated with a comprehensive chemical kinetic model developed using established reaction rate rules . The agreement between the model and data is presented, along with suggestions for improving model predictions .


Physical and Chemical Properties Analysis

As an isomer of octane, the boiling point of this compound is very close to that of octane, but can in pure form be slightly lower . It has a molecular weight of 114.2285 .

Scientific Research Applications

Combustion Chemistry

  • 2,5-Dimethylhexane's combustion behavior is important in understanding real fuel characteristics, particularly in iso-paraffinic molecular structures. Sarathy et al. (2014) conducted a comprehensive study, providing experimental data for the oxidation of this compound under various conditions and developed a chemical kinetic model to simulate its low and high-temperature oxidation behavior (Sarathy et al., 2014).

Metabolism Studies

  • The metabolism of this compound was studied in male Fischer 344 rats by Serve et al. (1991), identifying various urinary metabolites and examining the metabolic pathways (Serve et al., 1991).

Vibrational and Conformational Analysis

  • Vibrational spectra of this compound were studied by Aboulmouhajir and Turrell (1996), providing insights into its molecular structure and behavior (Aboulmouhajir & Turrell, 1996).

Chemical Reactions and Synthesis

  • A study by Wagner and Marshall (2010) demonstrated the use of this compound in synthesizing 2,5-dichloro-2,5-dimethylhexane, an exercise in understanding the SN1 reaction, a type of unimolecular nucleophilic substitution (Wagner & Marshall, 2010).

Safety and Hazard Assessment

  • Das and Shu (2016) investigated the thermal degradation products of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, providing insights into thermal hazard assessment and safe storage conditions (Das & Shu, 2016).

Biodegradation and Environmental Impact

  • Matsui and Furuhashi (1995) explored the biodegradability of this compound, shedding light on its environmental impact and the potential use of specific bacterial strains in its degradation (Matsui & Furuhashi, 1995).

Safety and Hazards

2,5-Dimethylhexane is moderately toxic . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2,5-dimethylhexane
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InChI

InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
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InChI Key

UWNADWZGEHDQAB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)C
Source PubChem
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID4073201
Record name 2,5-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dimethylhexane
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Vapor Pressure

30.3 [mmHg]
Record name 2,5-Dimethylhexane
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CAS No.

592-13-2
Record name 2,5-Dimethylhexane
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Record name 2,5-DIMETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-Dimethylhexane?

A1: this compound has the molecular formula C8H18 and a molecular weight of 114.23 g/mol.

Q2: How can the structure of this compound be confirmed?

A2: Various spectroscopic techniques can be employed to confirm its structure, including 1H NMR, 13C NMR, and IR spectroscopy. Characteristic peaks in these spectra help identify the functional groups and their arrangement within the molecule. []

Q3: Why is this compound relevant in combustion research?

A3: this compound is a component of various fuels, including petroleum, Fischer-Tropsch, and some alternative fuels. [, , ] Understanding its combustion behavior is crucial for developing accurate combustion models and predicting the performance of these fuels.

Q4: How does the branched structure of this compound affect its combustion properties compared to linear alkanes?

A4: Both experimental data and model predictions indicate that increasing the level of branching in alkanes generally decreases fuel reactivity at low and intermediate temperatures. [, , , , , , ] This is attributed to the lower ability of branched alkanes to populate the H-atom radical pool during combustion. [, ]

Q5: How does the position of the methyl branches in octane isomers affect their reactivity?

A5: Experimental and modeling studies show that the position of methyl branches influences octane isomer reactivity. For instance, this compound exhibits lower laminar flame speeds compared to mono-methylated octane isomers, suggesting that increasing the number of methyl substitutions decreases reactivity. []

Q6: What are the key reaction pathways involved in the low-temperature oxidation of this compound?

A6: The low-temperature oxidation of this compound is initiated by H-atom abstraction, primarily from the secondary carbon atoms. This leads to the formation of alkylperoxy (RO2) radicals, which then isomerize to form QOOH radicals. These radicals play a crucial role in chain branching reactions, ultimately influencing the fuel's reactivity. []

Q7: What is the significance of propene chemistry in the high-temperature ignition of this compound?

A7: Accurate prediction of high-temperature ignition delay for this compound relies heavily on the accurate representation of propene chemistry within the kinetic model. This highlights the importance of considering the decomposition products and their subsequent reactions when modeling the combustion of such branched alkanes. []

Q8: Can this compound be used as a surrogate component in fuel surrogates?

A8: The use of this compound as a surrogate component for real fuels is a subject of debate. While its high cost can be a limiting factor, some researchers suggest that it could be advantageous to use representative large iso-alkanes like this compound for improved predictability of real fuel combustion behavior, provided accurate chemical kinetic models are available. [, , , , ]

Q9: What computational methods are employed to study this compound combustion?

A9: Researchers utilize various computational chemistry techniques to study this compound combustion. Quantum-chemical calculations help elucidate reaction pathways and determine thermodynamic parameters. Master-equation calculations are used to analyze the kinetics of complex reaction systems, while kinetic modeling simulations are employed to predict the overall combustion behavior under various conditions. [, ]

Q10: How does the molecular structure of this compound influence its physical properties?

A10: The branched structure of this compound influences its physical properties compared to linear alkanes. For example, branching generally lowers the boiling point and melting point due to weaker intermolecular forces. [, ]

Q11: What is the solubility behavior of this compound in water?

A11: this compound, being a non-polar hydrocarbon, exhibits very low solubility in water. Its aqueous solubility is influenced by temperature, with solubility increasing slightly as temperature increases. []

Q12: Has this compound been studied in adsorption and diffusion processes?

A12: Yes, studies have investigated the adsorption and diffusion behavior of this compound in zeolite catalysts. These studies provide insights into its interaction with porous materials, which is relevant in catalytic processes like fluid catalytic cracking. [, ]

Q13: What are the potential environmental impacts of this compound?

A13: As a hydrocarbon, this compound contributes to greenhouse gas emissions when burned. It is also important to consider its potential for soil and water contamination from spills or leaks during production, transportation, or use. []

Q14: Are there safety concerns associated with handling this compound?

A14: this compound is a flammable liquid and should be handled with care. Proper storage and handling procedures are essential to prevent fire hazards. Additionally, personal protective equipment should be used to minimize exposure and potential health risks. [, ]

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